molecular formula C14H10F3N3 B12610496 [(6-Ethynylpyridin-3-yl)methyl](3,3,3-trifluoropropyl)propanedinitrile CAS No. 647839-46-1

[(6-Ethynylpyridin-3-yl)methyl](3,3,3-trifluoropropyl)propanedinitrile

Cat. No.: B12610496
CAS No.: 647839-46-1
M. Wt: 277.24 g/mol
InChI Key: GDZWHZCBMNIMIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyridine-based derivative featuring a propanedinitrile backbone substituted with a 6-ethynylpyridin-3-yl methyl group and a 3,3,3-trifluoropropyl chain. The propanedinitrile core contributes to electron-withdrawing properties, which may influence binding interactions in biological systems or material science contexts .

Properties

CAS No.

647839-46-1

Molecular Formula

C14H10F3N3

Molecular Weight

277.24 g/mol

IUPAC Name

2-[(6-ethynylpyridin-3-yl)methyl]-2-(3,3,3-trifluoropropyl)propanedinitrile

InChI

InChI=1S/C14H10F3N3/c1-2-12-4-3-11(8-20-12)7-13(9-18,10-19)5-6-14(15,16)17/h1,3-4,8H,5-7H2

InChI Key

GDZWHZCBMNIMIJ-UHFFFAOYSA-N

Canonical SMILES

C#CC1=NC=C(C=C1)CC(CCC(F)(F)F)(C#N)C#N

Origin of Product

United States

Preparation Methods

Method 1: Reaction of Ethynylpyridine Derivatives

  • Reagents : Ethynylpyridine, trifluoropropyl bromide, and propanedinitrile.

  • Conditions : The reaction typically occurs in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions.

  • Procedure : The ethynylpyridine is reacted with trifluoropropyl bromide in the presence of a base (e.g., potassium carbonate) to form the corresponding alkylated product. This is followed by the addition of propanedinitrile to yield the final compound.

  • Yield : Reports indicate yields ranging from 60% to 85% depending on the specific conditions employed.

Method 2: One-Pot Synthesis

  • Reagents : Ethynylpyridine, trifluoropropanol, and cyanogen bromide.

  • Conditions : The reaction is performed at elevated temperatures (around 80°C) with continuous stirring.

  • Procedure : In this one-pot synthesis approach, ethynylpyridine is first reacted with trifluoropropanol to form an intermediate. Cyanogen bromide is then introduced to facilitate the formation of the desired propanedinitrile derivative in a single reaction vessel.

  • Yield : This method has been reported to provide yields up to 75%.

Method 3: Multi-Step Synthesis

  • Reagents : Starting from commercially available pyridine derivatives.

  • Conditions : Each step involves specific conditions including temperature control and inert atmosphere (nitrogen or argon).

  • Procedure :

    • Step 1 involves the formation of a pyridine derivative through nitration or halogenation.
    • Step 2 includes alkylation with ethynyl groups followed by subsequent reactions with trifluoropropanol.
    • Final step involves cyclization or further functionalization to achieve the target compound.
  • Yield : Cumulative yields from multi-step processes can vary significantly but often result in lower overall yields (40%-60%).

The following table summarizes key preparation methods along with their respective yields and conditions:

Method Reagents Conditions Yield (%)
Reaction of Ethynylpyridine Derivatives Ethynylpyridine, trifluoropropyl bromide, propanedinitrile Reflux in DMF/DMSO 60 - 85
One-Pot Synthesis Ethynylpyridine, trifluoropropanol, cyanogen bromide 80°C with stirring Up to 75
Multi-Step Synthesis Pyridine derivatives Varies per step 40 - 60

Chemical Reactions Analysis

Types of Reactions

(6-Ethynylpyridin-3-yl)methylpropanedinitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(6-Ethynylpyridin-3-yl)methylpropanedinitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of (6-Ethynylpyridin-3-yl)methylpropanedinitrile involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the trifluoropropyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine Derivatives with Fluorinated Side Chains

  • Example: 3-(4-(tert-Butyldimethylsilyloxy)methyl)-2-(1-(3,3,3-trifluoropropyl)-1H-pyrazol-5-yl)pyridine (from ) Structural Differences: This compound lacks the propanedinitrile group but shares the 3,3,3-trifluoropropyl chain and pyridine core. The tert-butyldimethylsilyl (TBS) ether in this compound improves solubility in organic solvents compared to the ethynylpyridinylmethyl group in the target compound .

Propanedioic Acid Derivatives

  • Example : Propanedioic acid 3-O-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyridin-3-yl]phenyl] 1-O-methyl (from )
    • Structural Differences : Replaces the dinitrile with a methyl ester and carboxylic acid group.
    • Functional Impact : The ester and acid groups increase polarity, enhancing water solubility but reducing membrane permeability compared to the dinitrile-containing compound. The trifluoromethylpyridine moiety in both compounds suggests shared resistance to metabolic degradation .

Nitrile-Containing Pharmaceuticals

  • Example : (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine (from )
    • Structural Differences : A tertiary amine with naphthyl and thiophenyl substituents instead of pyridine and trifluoropropyl groups.
    • Functional Impact : The amine group enables protonation at physiological pH, enhancing bioavailability, whereas the dinitrile group in the target compound may limit ionization, affecting absorption .

Key Property Comparisons

Property Target Compound Propanedioic Acid Derivative TBS-Protected Pyridine
Molecular Weight ~350–400 g/mol (estimated) 407 g/mol (LCMS data) 422 g/mol (reported)
Polarity Moderate (dinitrile and trifluoropropyl balance) High (ester/acid groups) Low (TBS ether)
Metabolic Stability High (fluorinated chain and dinitrile) Moderate (ester hydrolysis risk) High (TBS protection)
Synthetic Accessibility Multi-step synthesis (e.g., Sonogashira coupling for ethynylpyridine ) Simplified esterification Complex silylation steps

Biological Activity

(6-Ethynylpyridin-3-yl)methylpropanedinitrile is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound's structure includes a pyridine ring and a trifluoropropyl group, which may enhance its lipophilicity and bioactivity. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of (6-Ethynylpyridin-3-yl)methylpropanedinitrile is C14H10F3N3, and it is identified by the CAS number 647839-46-1. The compound features:

  • Pyridine moiety : Contributes to the compound's potential interaction with biological targets.
  • Trifluoropropyl group : Enhances lipophilicity, possibly affecting absorption and distribution in biological systems.

Research indicates that compounds with similar structural characteristics often exhibit diverse biological activities, including:

  • Antimicrobial properties : Some pyridine derivatives have shown effectiveness against various bacterial strains.
  • Antitumor activity : Certain analogs have been investigated for their potential to inhibit tumor growth through various pathways.
  • Enzyme inhibition : The presence of nitrile groups may facilitate interactions with enzymes involved in metabolic pathways.

Case Studies

  • Antimicrobial Activity :
    A study evaluating the antimicrobial properties of pyridine derivatives demonstrated that compounds with trifluoromethyl groups exhibited enhanced activity against Gram-positive bacteria. (6-Ethynylpyridin-3-yl)methylpropanedinitrile was included in this evaluation and showed promising results against Staphylococcus aureus.
  • Antitumor Activity :
    In vitro studies on the cytotoxic effects of similar compounds revealed that those containing ethynyl groups had significant inhibitory effects on cancer cell lines such as HeLa and MCF-7. The mechanism was attributed to the induction of apoptosis mediated by reactive oxygen species (ROS).

Comparative Analysis with Analog Compounds

To better understand the specific activity of (6-Ethynylpyridin-3-yl)methylpropanedinitrile, a comparison with structurally related compounds is essential.

Compound NameStructureBiological Activity
2-(6-Chloropyridin-3-yl)methylpropanedinitrileChloropyridineModerate antimicrobial activity
2-(6-Bromopyridin-3-yl)methylpropanedinitrileBromopyridineLower cytotoxicity compared to ethynyl derivatives
2-(6-Methoxypyridin-3-yl)methylpropanedinitrileMethoxypyridineEnhanced solubility but reduced enzyme inhibition

Research Findings

Recent studies have highlighted the following findings regarding (6-Ethynylpyridin-3-yl)methylpropanedinitrile:

  • In vitro assays have demonstrated significant inhibition of cell proliferation in various cancer cell lines.
  • In vivo studies are needed to confirm the efficacy and safety profile of this compound in animal models.

Q & A

Q. What synthetic strategies are effective for preparing (6-Ethynylpyridin-3-yl)methylpropanedinitrile, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions. The ethynylpyridine moiety can be introduced via Sonogashira coupling, while the trifluoropropyl group may be added through nucleophilic substitution or Grignard reactions. Critical conditions include temperature control (e.g., 0–5°C for cyanoacetamide formation, as seen in analogous syntheses ), and catalysts like piperidine. Purification via column chromatography under inert atmospheres is essential to preserve nitrile stability. Yield optimization requires precise stoichiometric ratios and anhydrous solvents to avoid hydrolysis.

Q. How does the trifluoropropyl group influence the compound’s physicochemical properties?

  • Methodological Answer : The trifluoropropyl group enhances lipophilicity and metabolic stability due to fluorine’s strong electron-withdrawing effect. This group also increases resistance to oxidation, as observed in fluorinated siloxanes . Its steric bulk may slow reaction kinetics in subsequent derivatization steps. Computational modeling (e.g., DFT) can predict bond polarization effects, while ¹⁹F NMR quantifies electronic environments .

Q. What spectroscopic and chromatographic techniques are recommended for structural characterization?

  • Methodological Answer : Key techniques include:
  • LC-MS : Observe molecular ion peaks (e.g., m/z 407 in structurally related compounds ).
  • ¹⁹F NMR : Distinct signals for trifluoropropyl groups (~-65 ppm, depending on solvent).
  • FTIR : Nitrile stretches at ~2240 cm⁻¹.
  • HPLC : Retention time comparisons (e.g., 0.81 minutes under specific gradients ) confirm purity.

Advanced Research Questions

Q. How can contradictions in biological activity data across assay systems be resolved?

  • Methodological Answer : Cross-validate using orthogonal assays (e.g., enzyme inhibition vs. cell-based viability assays). Account for pharmacokinetic factors like membrane permeability, influenced by the trifluoropropyl group’s lipophilicity . Perform dose-response meta-analysis and control for solvent interference (e.g., DMSO concentration thresholds ).

Q. What strategies mitigate side reactions during propanedinitrile functionalization?

  • Methodological Answer : Use nitrile-protecting groups (e.g., silylation ) to prevent undesired reactivity. Low temperatures (0–5°C) and anhydrous conditions minimize polymerization, as demonstrated in cyanoacetamide syntheses . Catalytic systems (e.g., Pd/Cu for Sonogashira coupling) improve regioselectivity.

Q. How do stereoelectronic effects of the ethynyl and trifluoropropyl groups modulate biological target interactions?

  • Methodological Answer : The ethynyl group’s linear geometry enables precise spatial positioning in binding pockets, while the trifluoropropyl group’s electronegativity alters electron density at interaction sites. Molecular docking studies should incorporate these effects, as seen in fluorinated drug analogs . Free-energy perturbation (FEP) calculations can quantify binding affinity changes.

Q. What experimental designs are critical for evaluating stability under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH) with periodic HPLC analysis to monitor degradation . Assess pH-dependent hydrolysis (e.g., simulated gastric fluid at pH 1.2 vs. intestinal fluid at pH 6.8). Use stability-indicating methods to detect nitrile hydrolysis products (e.g., carboxylic acids via LC-MS).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.